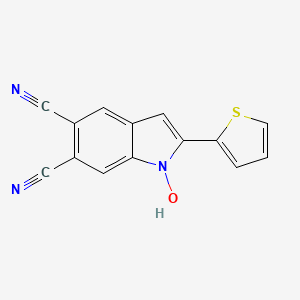
1-hydroxy-2-(thiophen-2-yl)-1H-indole-5,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-2-(thiophen-2-yl)-1H-indole-5,6-dicarbonitrile is a heterocyclic compound that features an indole core substituted with a thiophene ring and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-(thiophen-2-yl)-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-2-(thiophen-2-yl)-1H-indole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitrile groups can be reduced to amines under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted indole or thiophene derivatives.
Scientific Research Applications
1-hydroxy-2-(thiophen-2-yl)-1H-indole-5,6-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-hydroxy-2-(thiophen-2-yl)-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-hydroxy-2-(thiophen-2-yl)-1H-indole-3-carbonitrile
- 1-hydroxy-2-(furan-2-yl)-1H-indole-5,6-dicarbonitrile
- 1-hydroxy-2-(pyridin-2-yl)-1H-indole-5,6-dicarbonitrile
Uniqueness
1-hydroxy-2-(thiophen-2-yl)-1H-indole-5,6-dicarbonitrile is unique due to the presence of both the thiophene ring and the two nitrile groups, which confer distinct electronic and steric properties. These features make it particularly interesting for applications requiring specific reactivity and stability profiles .
Properties
Molecular Formula |
C14H7N3OS |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
1-hydroxy-2-thiophen-2-ylindole-5,6-dicarbonitrile |
InChI |
InChI=1S/C14H7N3OS/c15-7-10-4-9-5-13(14-2-1-3-19-14)17(18)12(9)6-11(10)8-16/h1-6,18H |
InChI Key |
ARDDVKIZWZUZJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=CC(=C(C=C3N2O)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11464187.png)
![5-[(2-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11464188.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11464190.png)
![N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B11464198.png)
![2-(4-benzylpiperazin-1-yl)-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11464201.png)
![3-[(diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B11464204.png)
![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11464214.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-methoxy-4-methylquinazolin-2-amine](/img/structure/B11464215.png)
![N-[4-(acetylamino)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11464219.png)
![2-[(3-Fluorophenyl)methyl]-5-([(4-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11464224.png)
![Propan-2-yl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11464226.png)
![Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate](/img/structure/B11464227.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B11464237.png)
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11464239.png)
